

literature review of 4-Morpholinobenzaldehyde synthesis

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Compound of Interest

Compound Name: 4-Morpholinobenzaldehyde

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An In-depth Technical Guide to the Synthesis of **4-Morpholinobenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Morpholinobenzaldehyde is a crucial intermediate in organic synthesis, widely utilized in the preparation of pharmaceuticals, agrochemicals, and other complex organic molecules.[1][2] Its structure, featuring a morpholine ring attached to a benzaldehyde group, provides a versatile scaffold for developing novel compounds with diverse biological activities.[1][2] This technical guide provides a comprehensive review of the primary synthetic routes for **4-Morpholinobenzaldehyde**, offering detailed experimental protocols, quantitative data summaries, and visual representations of the reaction pathways to facilitate understanding and replication in a laboratory setting.

Introduction

4-Morpholinobenzaldehyde, with the chemical formula $C_{11}H_{13}NO_2$, is a pale yellow to light brown crystalline solid.[2] The presence of the morpholine moiety, a six-membered heterocycle containing both nitrogen and oxygen, enhances its solubility in polar solvents and provides a reactive site for further chemical modifications.[2] This compound serves as a key building block for the synthesis of various derivatives, including Schiff bases, chalcones, and complex heterocyclic systems, which have shown potential antimicrobial, antifungal, and anticancer

properties.^{[1][3]} This guide will focus on the most prevalent and effective methods for its synthesis.

Synthetic Methodologies

The synthesis of **4-Morpholinobenzaldehyde** can be achieved through several key chemical reactions. The most common and effective methods include Nucleophilic Aromatic Substitution, the Vilsmeier-Haack reaction, and the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) is a widely employed method for the synthesis of **4-Morpholinobenzaldehyde**. This reaction typically involves the displacement of a halide from an activated aromatic ring by the nucleophilic morpholine. The most common substrates are 4-fluorobenzaldehyde and 4-chlorobenzaldehyde.

Reaction Scheme:

X = F, Cl

This is a high-yield method that proceeds under relatively mild conditions. The reaction is facilitated by a base and a phase-transfer catalyst.

Experimental Protocol:

A general procedure for the synthesis of **4-Morpholinobenzaldehyde** from morpholine and p-fluorobenzaldehyde is as follows:

- In a dry reaction flask, dissolve p-fluorobenzaldehyde (25.0 g, 0.200 mol), morpholine (0.300 mol), and anhydrous potassium carbonate (40.0 g) in N,N-dimethylformamide (DMF, 300 mL).^{[3][4]}
- Add a catalytic amount of Aliquat 336 reagent to the mixture.^{[3][4]}
- Stir the reaction mixture at reflux for 24 hours at 100°C.^{[3][4]}
- After the reaction is complete, concentrate the mixture to dryness under reduced pressure.
^{[3][4]}

- Cool the residue to room temperature and slowly pour it into ice water.[3][4]
- Allow the mixture to stand overnight to facilitate precipitation.[3][4]
- Collect the precipitated solid by filtration, wash it with water, and recrystallize from methanol to obtain the final product.[3][4]

Similar to the reaction with 4-fluorobenzaldehyde, 4-chlorobenzaldehyde can be reacted with morpholine. The reaction of p-chlorobenzaldehyde with potassium fluoride is a known method to produce p-fluorobenzaldehyde, indicating the reactivity of the chloro-group towards nucleophilic substitution.[5]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a formylation reaction used for electron-rich aromatic compounds.[6][7] The reaction utilizes a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl_3) to generate an electrophilic iminium salt known as the Vilsmeier reagent.[6][8][9] This reagent then attacks the electron-rich aromatic ring. Given that morpholine is an electron-donating group, N-phenylmorpholine is an excellent substrate for this reaction.

Reaction Mechanism:

- Formation of the Vilsmeier Reagent: DMF reacts with POCl_3 to form the electrophilic chloroiminium salt (Vilsmeier reagent).[8][10]
- Electrophilic Aromatic Substitution: The electron-rich N-phenylmorpholine attacks the Vilsmeier reagent.[10]
- Intermediate Formation: An iminium ion intermediate is formed.[8]
- Hydrolysis: Aqueous workup hydrolyzes the iminium intermediate to yield the final aryl aldehyde.[8][10]

Experimental Protocol (General):

- In a reaction flask, the Vilsmeier reagent is prepared by reacting N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl_3).

- The electron-rich aromatic substrate (N-phenylmorpholine) is then added to the Vilsmeier reagent.
- The reaction mixture is stirred, and the temperature is maintained, typically ranging from below 0°C to 80°C, depending on the substrate's reactivity.[6]
- Upon completion of the reaction, the mixture is subjected to aqueous workup to hydrolyze the intermediate and yield the aldehyde.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. This method is highly efficient for forming carbon-nitrogen bonds.

Reaction Scheme:

X = I, Br, Cl

Experimental Protocol (General):

- In an oven-dried 10 ml round-bottom flask, charge a known mole percent of a palladium catalyst, sodium t-butoxide (NaOtBu, 1.3 mmol), morpholine (1.2 mmol), and the aryl halide (1 mmol) with the appropriate solvent (4 ml, e.g., 1,4-dioxane).[4]
- Place the flask in a preheated oil bath at the required temperature (e.g., 100°C).[4]
- After the specified time (e.g., 6 hours), remove the flask from the oil bath and add water (20 ml).[4]
- Extract the product with ether (4 x 10 ml).[4]
- Combine the organic layers, wash with water (3 x 10 ml), and dry over anhydrous Na₂SO₄.[4]
- Filter the solution and remove the solvent under vacuum.[4]
- The residue can be further purified, for instance, by dissolving in acetonitrile and analyzing by GC-MS.[4]

Data Presentation

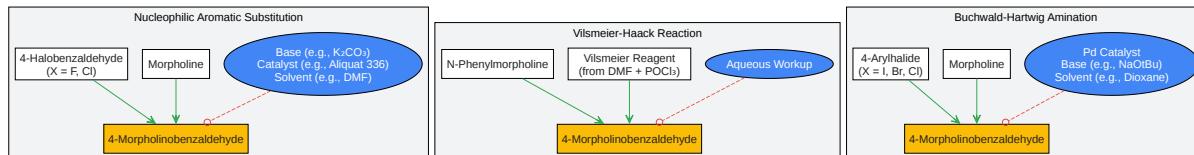
The following table summarizes the quantitative data for the different synthetic routes described.

Synthetic Method	Reactants	Catalyst/Reagent	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
Nucleophilic Aromatic Substitution	p-Fluorobenzaldehyde, Morpholine	K ₂ CO ₃ , Aliquat 336	DMF	100	24	89	[3][4]
Buchwald-Hartwig Amination	4-Iodobenzaldehyde, Morpholine	C ₃₅ H ₃₄ N ₃ OP ₂ PdS(1+)*NO ₃ (1-), NaOtBu	1,4-Dioxane	100	6	86	[4]

Visualizations

Synthetic Pathways

The following diagrams illustrate the core synthetic pathways for **4-Morpholinobenzaldehyde**.

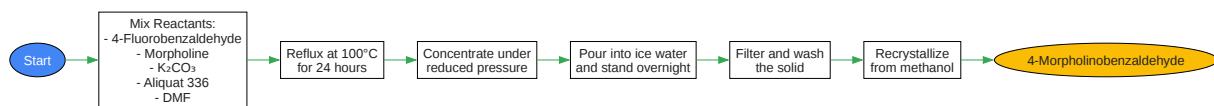


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Caption: Overview of primary synthetic routes to **4-Morpholinobenzaldehyde**.

Experimental Workflow for Nucleophilic Aromatic Substitution

This diagram outlines the general laboratory workflow for the synthesis via nucleophilic aromatic substitution.



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Caption: Experimental workflow for synthesis via nucleophilic aromatic substitution.

Conclusion

The synthesis of **4-Morpholinobenzaldehyde** is well-established, with several reliable methods available to researchers. The choice of synthetic route will depend on factors such as the availability of starting materials, desired yield, and the scale of the reaction. Nucleophilic aromatic substitution using 4-fluorobenzaldehyde offers a high-yield and straightforward procedure. The Buchwald-Hartwig amination provides an excellent alternative, particularly for a range of aryl halides. The Vilsmeier-Haack reaction is a classic method for formylation and is applicable when starting from N-phenylmorpholine. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis of this important chemical intermediate.

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